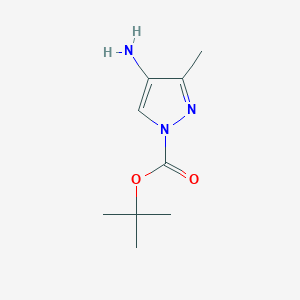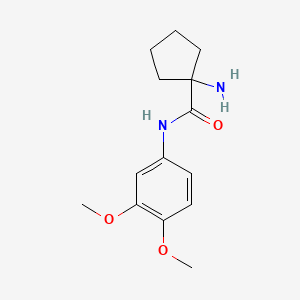
1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
Descripción general
Descripción
1-Amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol. This compound features a cyclopentane ring substituted with an amino group and a carboxamide group, and a 3,4-dimethoxyphenyl moiety attached to the nitrogen atom of the carboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of Cyclopentanone: Cyclopentanone is prepared through the oxidation of cyclopentanol.
Introduction of Amino Group: The cyclopentanone is then reacted with ammonia or an appropriate amine derivative to introduce the amino group, forming cyclopentanone amine.
Attachment of 3,4-Dimethoxyphenyl Group: The amine is further reacted with 3,4-dimethoxyphenyl isocyanate or a similar reagent to attach the phenyl group, resulting in the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted derivatives based on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.
Industry: It is used in the manufacturing of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Amino-N-(2,3-dimethoxyphenyl)cyclopentane-1-carboxamide
1-Amino-N-(3,5-dimethoxyphenyl)cyclopentane-1-carboxamide
1-Amino-N-(4-hydroxyphenyl)cyclopentane-1-carboxamide
Uniqueness: 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-11-6-5-10(9-12(11)19-2)16-13(17)14(15)7-3-4-8-14/h5-6,9H,3-4,7-8,15H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWAUNWWIYSNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2(CCCC2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


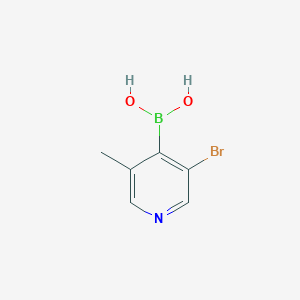
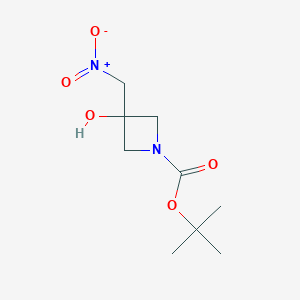

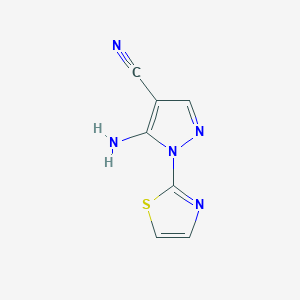
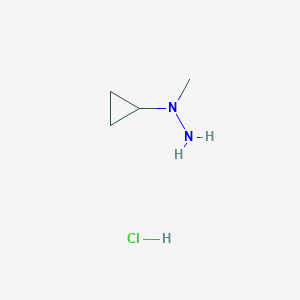
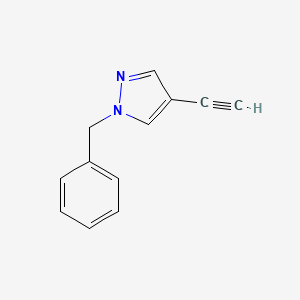
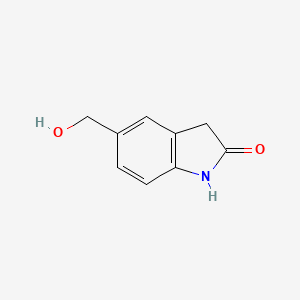
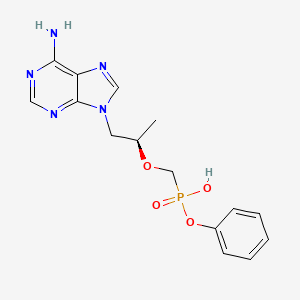

![6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one](/img/structure/B1526351.png)

![9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1526354.png)

